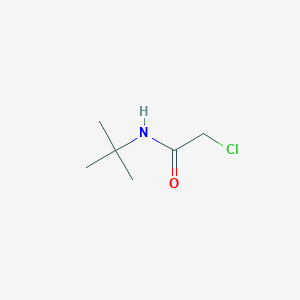

N-(tert-Butyl)-2-chloroacétamide

Vue d'ensemble

Description

N-(tert-Butyl)-2-chloroacetamide (TBCA) is an organic compound that is widely used in research laboratories. It is a colorless solid with a pungent odor, and is soluble in water and most organic solvents. It is highly reactive and is used in a variety of synthetic reactions and processes. TBCA is also known as tert-butyl chloroacetamide, tert-butylchloroacetamide, and 2-chloro-N-(1,1-dimethylethyl)-acetamide.

Applications De Recherche Scientifique

Synthèse des hétérocycles azotés

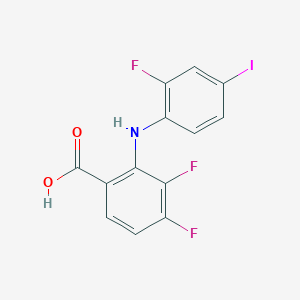

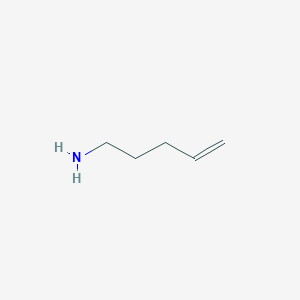

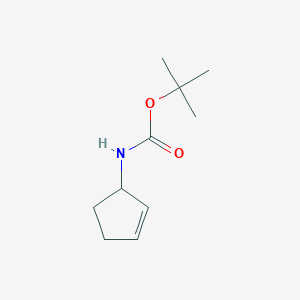

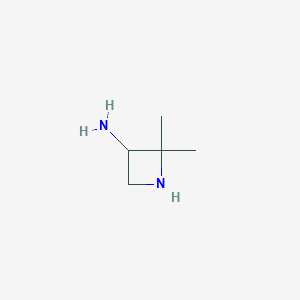

N-(tert-Butyl)-2-chloroacétamide : est utilisé dans la synthèse des hétérocycles azotés, qui sont des structures centrales dans de nombreux produits naturels et composés pharmaceutiques. Le composé sert de précurseur à la formation de sulfinimines, qui sont ensuite transformées en pipéridines, pyrrolidines, azétidines et leurs dérivés fusionnés structurellement divers . Ces hétérocycles sont importants en raison de leur présence dans une variété de molécules à pertinence thérapeutique.

Synthèse asymétrique

Le composé joue un rôle crucial dans la synthèse asymétrique, en particulier dans la création de molécules chirales. Il agit comme auxiliaire chiral, permettant de contrôler la stéréochimie de la molécule synthétisée. Cela est particulièrement important dans l’industrie pharmaceutique, où la chiralité d’un médicament peut affecter son efficacité et sa sécurité .

Catalyseur de réaction de Ritter

Dans la réaction de Ritter, This compound peut être utilisé comme catalyseur. Cette réaction est une méthode pour convertir les nitriles en amides, qui sont des groupes fonctionnels couramment présents dans les molécules bioactives. L’utilisation de ce composé dans la réaction de Ritter permet la synthèse d’amides N-tert-butyliques dans des conditions douces, ce qui est avantageux pour la production de composés ayant des applications pharmaceutiques potentielles .

Intermédiaire pour les dérivés sélectifs

Ce composé sert d’intermédiaire pour d’autres dérivés sélectifs. Il permet d’accéder à de nouveaux composés qui explorent des espaces chimiques complémentaires aux systèmes cycliques de pipéridine. Ceci est utile dans la découverte et le développement de médicaments, où l’on recherche constamment de nouvelles entités chimiques pour leur potentiel en tant qu’agents thérapeutiques.

Synthèse d’amides à partir de nitriles

This compound : est utilisé dans la synthèse d’amides à partir de nitriles et d’eau dans des conditions très douces. Ce processus est facilité par l’utilisation de nitrite de tert-butyle comme source de carbone pratique, qui introduit le groupe tert-butyle dans l’amide résultant. La possibilité d’effectuer cette transformation dans des conditions douces est bénéfique pour la synthèse de molécules délicates qui pourraient être sensibles à des conditions plus sévères .

Applications en synthèse organique

Le composé trouve des applications en synthèse organique, où il est utilisé comme réactif dans diverses transformations. Ses caractéristiques structurales uniques le rendent approprié pour la synthèse de molécules organiques complexes, y compris celles ayant des propriétés médicinales potentielles. Il est particulièrement précieux dans les réactions qui nécessitent l’introduction du groupe tert-butyle dans une molécule .

Mécanisme D'action

Target of Action

N-(tert-Butyl)-2-chloroacetamide, like other compounds with a tert-butyl group, can interact with a variety of biological targets. It’s worth noting that similar compounds have been found to interact with proteins such as Sterol 14-alpha demethylase (CYP51) in Candida spp .

Mode of Action

For instance, it could potentially inhibit the function of target proteins, leading to downstream effects .

Biochemical Pathways

For example, if it targets CYP51, it could impact the ergosterol biosynthesis pathway in fungi . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death .

Pharmacokinetics

Similar compounds have been found to exhibit good bioavailability

Result of Action

If it inhibits cyp51, it could potentially lead to the disruption of fungal cell membranes and cell death . This could make it a potential candidate for antifungal drug development.

Safety and Hazards

While specific safety data for N-(tert-Butyl)-2-chloroacetamide is not available, related compounds such as tert-butyl methyl ether are known to be hazardous. They are classified as flammable liquids and can cause skin irritation . It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools .

Orientations Futures

Propriétés

IUPAC Name |

N-tert-butyl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVPSGXLCXZSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278601 | |

| Record name | N-(tert-Butyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15678-99-6 | |

| Record name | 15678-99-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(tert-Butyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butyl-2-chloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

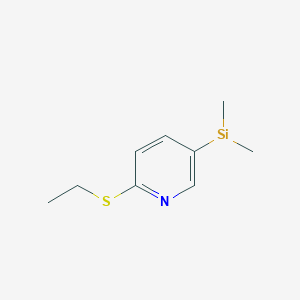

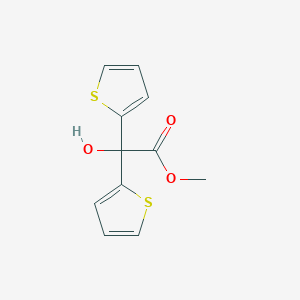

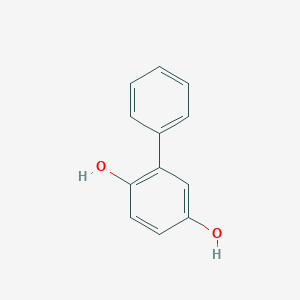

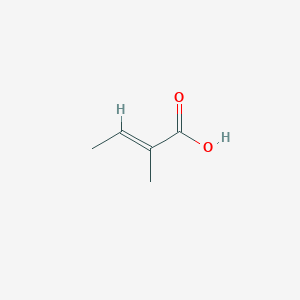

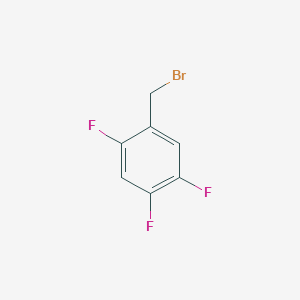

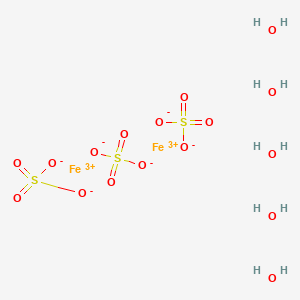

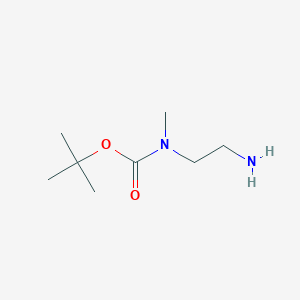

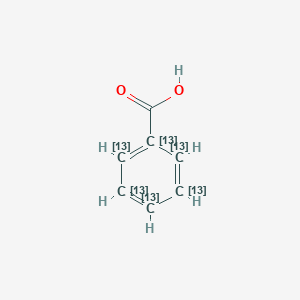

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N-(tert-Butyl)-2-chloroacetamide in the synthesis of the gold(I) NHC complex?

A1: N-(tert-Butyl)-2-chloroacetamide serves as a crucial starting material in a multi-step synthesis of the gold(I) NHC complex []. It reacts with cyclohexene oxide and imidazole to form the precursor compound, 3-(N-tert-butylacetamido)-1-(2-hydroxycyclohexyl)imidazolium chloride. This precursor is then transformed into the silver(I) NHC complex, which subsequently undergoes transmetalation with (SMe2)AuCl to yield the final gold(I) NHC complex []. This complex is a novel initiator for the ring-opening polymerization of L-lactide.

Q2: How does the structure of the synthesized gold(I) NHC complex contribute to its catalytic activity in L-lactide polymerization?

A2: The gold(I) NHC complex features a linear geometry around the gold center []. This linearity, along with the electronic properties of the NHC ligand, facilitates the coordination and activation of the L-lactide monomer, enabling the ring-opening polymerization process [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.